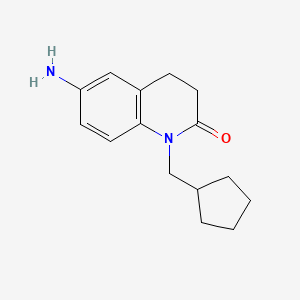
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one
Vue d'ensemble
Description
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one (6-ACMT) is an organic compound belonging to the family of tetrahydroquinoline compounds. It is a non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties. 6-ACMT has been studied extensively in both preclinical and clinical studies, and has been found to exhibit a wide range of pharmacological activities. This compound has been used in the laboratory for a variety of applications, including the synthesis of other bioactive compounds, as well as in the study of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives A study describes the synthesis of tetrahydropyrimidoquinoline derivatives through reactions involving cyclohexanone, showcasing the chemical versatility of tetrahydroquinoline compounds. These derivatives exhibited antimicrobial activity, underscoring their potential in medicinal chemistry (Elkholy & Morsy, 2006).
Novel Synthesis Approaches for Tetrahydroquinolines Research into one-pot synthesis methods for dihydropyrindines and tetrahydroquinolines from cyclic N-morpholino alkenes highlights innovative routes to these compounds. Such methodologies expand the toolbox for creating complex organic molecules with potential pharmaceutical applications (Yehia, Polborn, & Müller, 2002).
Biological Activities and Applications
DNA Binding and Anticancer Agents Several compounds derived from tetrahydroquinoline analogs have been designed to bind specifically to DNA, indicating potential for developing novel therapeutics. For example, cyclopenta[f]isoquinoline derivatives have been engineered to hydrogen bond specifically with GC pairs in DNA's major groove, suggesting a targeted approach for drug development (Kundu et al., 1975).
Synthesis of Anticancer Compounds The tetrahydroisoquinoline moiety is a common feature in biologically active molecules, including anticancer agents. Research has focused on synthesizing novel compounds with this structural motif, demonstrating a range of biological properties such as cytotoxicity against cancer cell lines, thereby contributing to the discovery of new anticancer drugs (Redda, Gangapuram, & Ardley, 2010).
Propriétés
IUPAC Name |
6-amino-1-(cyclopentylmethyl)-3,4-dihydroquinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c16-13-6-7-14-12(9-13)5-8-15(18)17(14)10-11-3-1-2-4-11/h6-7,9,11H,1-5,8,10,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIRMBLKXDNBMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN2C(=O)CCC3=C2C=CC(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1-(cyclopentylmethyl)-1,2,3,4-tetrahydroquinolin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



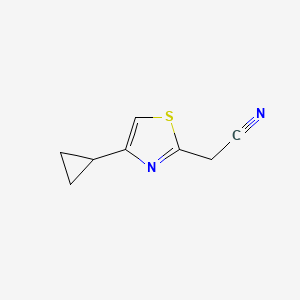
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B1530188.png)
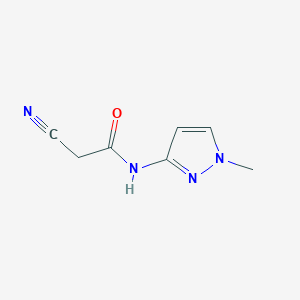
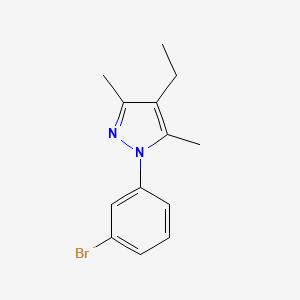
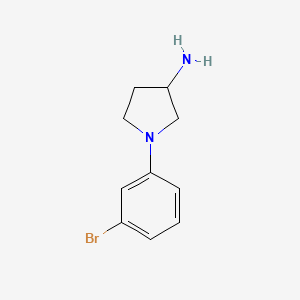
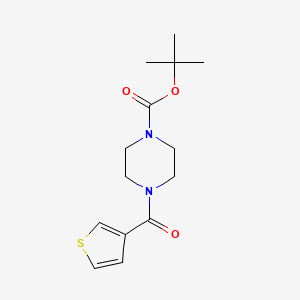
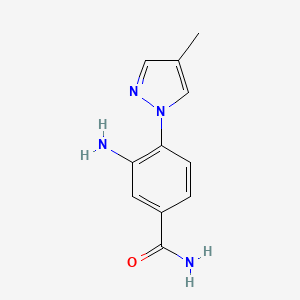
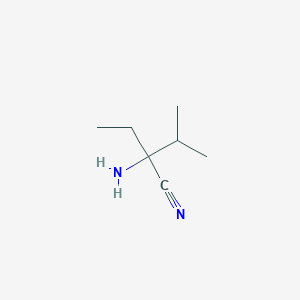
amino}ethan-1-ol](/img/structure/B1530198.png)
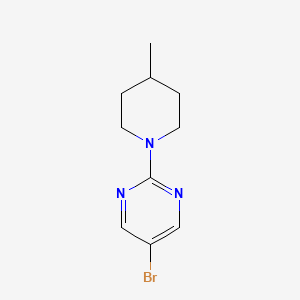
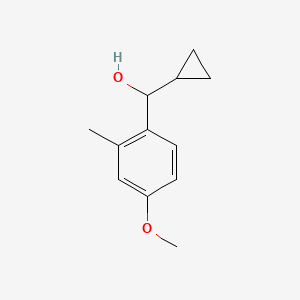
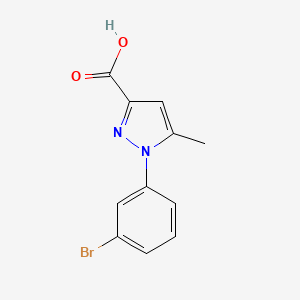
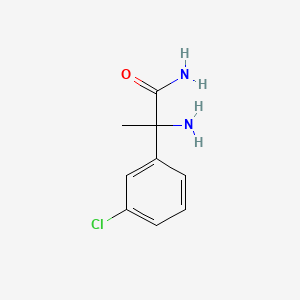
![3-{Cyclopropyl[(2-methoxyphenyl)carbamoyl]amino}propanoic acid](/img/structure/B1530207.png)